molecular formula C9H19NS2 B12778460 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane CAS No. 101517-86-6

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane

Cat. No.: B12778460
CAS No.: 101517-86-6
M. Wt: 205.4 g/mol
InChI Key: TWYULKMKVIUSSQ-UHFFFAOYSA-N
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Description

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane (CAS 101517-86-6) is an organic sulfur compound with the molecular formula C9H19NS2 . It is part of a complex isomeric mixture often used in studies of flavor and fragrance chemistry, where it is characterized by its nutty, roasted aroma with notes of cocoa and peanuts . This substance is recognized as a flavoring agent by international bodies, including JECFA and EFSA, and carries the FEMA number 3781 . It is authorized for use in food flavorings in Great Britain . Researchers value this compound for its role in the study of volatile sulfur compounds, which are critical to the sensory profiles of processed foods. Its mechanism of action is attributed to its specific molecular structure and interaction with olfactory receptors, contributing to savory and roasted flavor nuances. The compound is a colorless to pale yellow liquid with a predicted boiling point between 104-115°C at 2.5 mmHg and a calculated logP (o/w) of approximately 1.9, indicating its hydrophobicity . It is soluble in alcohol and has a water solubility of approximately 1562 mg/L at 25°C . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory analysis. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101517-86-6

Molecular Formula

C9H19NS2

Molecular Weight

205.4 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylpropyl)-1,3,5-dithiazinane

InChI

InChI=1S/C9H19NS2/c1-6(2)5-9-10-7(3)11-8(4)12-9/h6-10H,5H2,1-4H3

InChI Key

TWYULKMKVIUSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1NC(SC(S1)C)CC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Isobutyl 2,6 Dimethyl 1,3,5 Dithiazinane

Established Synthetic Pathways to 1,3,5-Dithiazinanes

The construction of the 1,3,5-dithiazinane core is primarily achieved through multicomponent reactions, which offer an efficient means of assembling complex molecules from simple starting materials in a single synthetic operation.

Multicomponent Cyclization Reactions Involving Aldehydes and Ammonium (B1175870) Sulfide (B99878)

The most common and direct method for synthesizing 1,3,5-dithiazinanes is the one-pot condensation of aldehydes with an amine and a sulfur source, typically hydrogen sulfide or its salts like ammonium sulfide. researchgate.netresearchgate.net This approach, known as multicomponent cyclothiomethylation, is a powerful tool for creating the dithiazinane ring. researchgate.netresearchgate.net

In the specific case of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane, the synthesis would involve the reaction of isobutyraldehyde (B47883), acetaldehyde (B116499), and ammonium sulfide. The reaction proceeds through the formation of intermediate thioaldehydes and imines, which then undergo cyclization to form the heterocyclic ring. The stoichiometry of the reactants is crucial in determining the final product distribution.

A general representation of this multicomponent reaction is depicted below:

Reaction Scheme:

R¹-CHO + R²-CHO + (NH₄)₂S → 4-R¹-2,6-R²-1,3,5-dithiazinane + H₂O

Where R¹ is isobutyl and R² is methyl for the target compound.

This method is valued for its atom economy and the ability to generate structural diversity by varying the aldehyde and amine components.

Schiff Base Intermediates in Dithiazinane Synthesis

The formation of 1,3,5-dithiazinanes via multicomponent reactions proceeds through the in-situ generation of Schiff bases (or imines). libretexts.orglibretexts.org A Schiff base is a compound containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, the isobutylamine (B53898) (formed from isobutyraldehyde and ammonia (B1221849) from ammonium sulfide) would react with acetaldehyde to form an initial imine. Concurrently, acetaldehyde and isobutyraldehyde can react with hydrogen sulfide to form thioaldehydes. The subsequent reaction between the imine and thioaldehyde intermediates leads to the cyclized dithiazinane product. The pH of the reaction medium is a critical parameter, as it influences both the rate of imine formation and the stability of the intermediates. libretexts.orglibretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. libretexts.org

Derivatization Strategies and Functional Group Interconversions on the Dithiazinane Ring System

Once the 1,3,5-dithiazinane ring is formed, it can be further modified to introduce new functional groups or to be converted into other heterocyclic systems.

Functionalization at Carbon-2 of Dithiazinanes

Reactions Yielding Oxazolidine (B1195125) and Triazinane Derivatives

The 1,3,5-dithiazinane ring can serve as a precursor for the synthesis of other heterocyclic systems. For example, treatment with reagents that can replace the sulfur atoms with oxygen or nitrogen could lead to the formation of oxazolidine or triazinane derivatives, respectively.

The conversion to an oxazolidine could potentially be achieved through a desulfurization-cyclization sequence. Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. wikipedia.org Their synthesis often involves the condensation of an amino alcohol with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

Transformation into a 1,3,5-triazinane (B94176) derivative might be accomplished by reacting the dithiazinane with an amine source under conditions that promote ring opening and re-cyclization. 1,3,5-Triazinanes are six-membered rings containing three nitrogen atoms. researchgate.net

Advanced Structural Characterization and Conformational Analysis of 4 Isobutyl 2,6 Dimethyl 1,3,5 Dithiazinane

Spectroscopic Elucidation of Molecular Structure

The precise molecular architecture of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane has been determined through a combination of sophisticated spectroscopic methods. These techniques provide invaluable insights into the connectivity of atoms, the dynamics of the molecule, and its three-dimensional arrangement in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound, offering a window into the magnetic environments of its constituent nuclei.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Isobutyl CH 1.5 - 2.0 25 - 35
Isobutyl CH₂ 2.0 - 2.5 45 - 55
Isobutyl CH₃ 0.8 - 1.0 20 - 25
Ring CH (C2, C6) 4.0 - 5.0 60 - 70
Ring CH₃ (on C2, C6) 1.2 - 1.6 20 - 30

The 1,3,5-dithiazinane ring is not static and can undergo conformational changes, most notably ring inversion. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At higher temperatures, rapid ring inversion leads to averaged signals for axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down, and separate signals for the distinct axial and equatorial environments can be resolved. From the coalescence temperature—the temperature at which the two signals merge—and the separation of the signals at low temperature, the energy barrier for the ring inversion can be calculated. Such studies on related heterocyclic systems have provided crucial data on their conformational flexibility. acs.org

The nitrogen and sulfur atoms in the 1,3,5-dithiazinane ring possess lone pairs of electrons, allowing the molecule to act as a Lewis base and form adducts with Lewis acids containing elements such as boron, silicon, and aluminum. NMR spectroscopy of these heteroatoms (11B, 29Si, and 27Al) is instrumental in characterizing these adducts. rsc.orgnih.govelsevierpure.com Upon formation of a coordinate bond, the chemical shift of the Lewis acid's central atom changes significantly, providing direct evidence of adduct formation. The magnitude of this change can also offer insights into the strength of the Lewis acid-base interaction. While specific studies on this compound adducts are not documented, the principles of Lewis acid-base chemistry and NMR spectroscopy suggest this would be a viable method for their characterization. chemrxiv.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile compounds. For this compound, GC provides a retention time that is characteristic of the compound under specific chromatographic conditions. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, which shows the masses of various fragments, provides valuable information about the compound's structure. It is noted that this compound often exists as a mixture with its isomer, 2-isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine. thegoodscentscompany.com GC-MS is an effective tool for separating and identifying the components of such mixtures. frontiersin.orggcms-id.ca

X-Ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. Although a crystal structure for this compound has not been reported in the searched literature, studies on related 1,3,5-dithiazinane derivatives have shown that the six-membered ring typically adopts a chair conformation. researchgate.net The orientation of the isobutyl and dimethyl substituents (axial or equatorial) would be unequivocally determined through X-ray crystallography. Such data is crucial for understanding the steric and electronic effects that govern the molecule's preferred conformation and its interactions in the crystalline lattice. nih.govnih.gov

Conformational Isomerism and Ring Dynamics

The conformational landscape of this compound is dictated by the inherent flexibility of the six-membered dithiazinane ring and the steric and electronic influences of its substituents. A thorough understanding of its structure requires a detailed analysis of the ring's preferred conformations, the equilibrium between them, and the energetic barriers to their interconversion.

Chair Conformation Analysis of the 1,3,5-Dithiazinane Ring

The 1,3,5-dithiazinane ring, a heterocyclic system containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5, respectively, predominantly adopts a chair conformation. This arrangement minimizes both angle strain and torsional strain, much like its carbocyclic analogue, cyclohexane (B81311). In this chair form, substituents can occupy either axial or equatorial positions.

Crystallographic studies on related 1,3,5-dithiazinane derivatives have confirmed the chair geometry of the ring. For instance, the analysis of 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) revealed a distinct chair conformation in the solid state. The bond lengths and angles within the ring are influenced by the presence of the heteroatoms. The C-S bonds are typically longer than C-C bonds, and C-N bonds are generally shorter, leading to a puckered structure that accommodates these differences. Torsion angles within the ring are crucial in defining the precise shape of the chair and are a key area of investigation in detailed conformational studies.

Influence of Substituents on Conformational Equilibrium

The conformational equilibrium of this compound is a balance of several factors, primarily the steric bulk of the isobutyl and methyl groups and potential electronic effects originating from the heteroatoms.

SubstituentA-value (kcal/mol) in Cyclohexane
Methyl~1.7
Isobutyl~2.1

Note: The A-value for the isobutyl group is often approximated by that of an isopropyl group due to similar steric profiles at the point of attachment to the ring.

Based on these values, both the methyl and isobutyl groups would be expected to favor the equatorial position to minimize steric strain. However, the presence of the nitrogen atom at position 5 introduces additional complexity. The isobutyl group is situated on the nitrogen atom, and studies on some N-substituted heterocycles have shown a preference for an axial orientation of the N-substituent. This "anomeric effect" can arise from stabilizing hyperconjugative interactions between the nitrogen lone pair and an anti-periplanar C-S sigma-antibonding orbital. Therefore, the conformational preference of the isobutyl group on the nitrogen atom is a subtle interplay between steric hindrance, which favors an equatorial position, and potential electronic effects, which may favor an axial position.

The two methyl groups at the C2 and C6 positions will also have a significant impact on the conformational equilibrium. In a chair conformation, these methyl groups can be either cis or trans to each other. For a trans arrangement, a diequatorial conformation would be strongly favored to avoid severe 1,3-diaxial interactions. For a cis arrangement, one methyl group would be axial and the other equatorial, leading to a higher energy conformation compared to the trans-diequatorial isomer.

Analysis of Ring Fluxional Behavior

The 1,3,5-dithiazinane ring is not static but undergoes rapid conformational changes, most notably ring inversion, also known as a chair-flip. This process involves the interconversion of one chair conformation into another, during which axial substituents become equatorial and vice versa. The rate of this inversion is determined by the height of the energy barrier separating the two chair forms.

For the parent 1,3,5-dithiazinane, the barrier to ring inversion is expected to be influenced by the presence of the nitrogen and sulfur heteroatoms. In related N-alkyl heterocyclic systems, the barrier to ring inversion can be a composite of the ring's own inversion barrier and the barrier to pyramidal inversion at the nitrogen atom. For N-methylpiperidine, the half-barriers for the interconversion from the axial and equatorial conformers have been estimated. These values are influenced by the presence of other heteroatoms in the ring. While direct experimental data for this compound is lacking, it is anticipated that the barrier to ring inversion would be in a range comparable to other substituted six-membered heterocycles, likely in the order of 10-12 kcal/mol.

The presence of the bulky isobutyl and the two methyl substituents would likely increase the energy barrier to ring inversion compared to the unsubstituted ring. During the inversion process, the ring passes through higher-energy half-chair and boat-like transition states, where steric and torsional strains are maximized. The substituents would exacerbate these strains, thus raising the activation energy for the conformational change.

Stereochemical Aspects of this compound Diastereoisomers

The presence of three stereocenters in this compound (at C2, C4, and C6, assuming the nitrogen atom with the isobutyl group is a stable stereocenter) gives rise to multiple diastereoisomers. The relative stereochemistry of the methyl groups at C2 and C6 can be either cis or trans. For each of these, the isobutyl group at C4 can be oriented in different ways relative to the methyl groups.

The different diastereomers will exhibit distinct physical and spectroscopic properties. In Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, the chemical shifts and coupling constants of the ring protons and the protons of the substituent groups will be highly dependent on their axial or equatorial orientation. In a conformationally locked system, or at low temperatures where ring inversion is slow on the NMR timescale, distinct signals for axial and equatorial protons would be observable.

For diastereomers where the two methyl groups at C2 and C6 are in different chemical environments (i.e., they are diastereotopic), they would be expected to show separate signals in the 1H and 13C NMR spectra. The spatial arrangement of the bulky isobutyl group will significantly influence the magnetic environment of the rest of the molecule, leading to unique spectral fingerprints for each diastereomer. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to elucidate the through-space proximity of different protons, thereby helping to assign the relative stereochemistry of the substituents in each diastereomer.

Theoretical and Computational Chemistry of 4 Isobutyl 2,6 Dimethyl 1,3,5 Dithiazinane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane. These methods offer a detailed view of the molecule's geometry and energy landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 1,3,5-dithiazinane, DFT calculations are instrumental in determining the most stable or ground state geometries. These calculations involve the optimization of the molecular structure to find the arrangement of atoms that corresponds to the lowest total energy.

In studies of related 5-alkyl-1,3,5-dithiazinanes, gas-phase DFT calculations have been successfully employed to determine the preferred conformations of the molecules. researchgate.net For this compound, DFT calculations would similarly predict bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The choice of functional and basis set is critical in these calculations to achieve a balance between computational cost and accuracy. A common approach involves using a hybrid functional like B3LYP with a Pople-style basis set, such as 6-31G(d), or a more advanced correlation-consistent basis set.

A representative table of optimized geometric parameters for a substituted 1,3,5-dithiazinane derivative, as would be obtained from DFT calculations, is presented below.

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted 1,3,5-Dithiazinane (Note: This table is illustrative and based on typical data for similar compounds, not on specific experimental data for this compound)

Parameter Value
C-S Bond Length 1.85 Å
C-N Bond Length 1.47 Å
C-S-C Bond Angle 102°
S-C-N Bond Angle 110°

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are also employed to determine the minimum energy structures of molecules like this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

These calculations are crucial for verifying the results obtained from DFT and for providing a more rigorous theoretical foundation for the molecule's structure. For high-energetic trioxatriazinane derivatives, which are structurally related to dithiazinanes, ab initio studies have been used to investigate conformational analysis and nitrogen inversion. nih.gov Similar approaches for this compound would involve locating all possible stationary points on the potential energy surface and characterizing them as minima, transition states, or higher-order saddle points through frequency calculations.

Computational Conformational Analysis

The flexible six-membered ring of 1,3,5-dithiazinane allows for various conformations. Computational conformational analysis is essential to identify the most stable conformers and to understand the energetic relationships between them.

The 1,3,5-dithiazinane ring typically adopts a chair conformation, which is generally the most stable for six-membered heterocyclic rings. For this compound, the substituents (one isobutyl group and two methyl groups) can occupy either axial or equatorial positions on the chair framework. The steric bulk of the substituents plays a significant role in determining the preferred conformation.

Generally, bulky substituents favor the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. acs.org In the case of this compound, the large isobutyl group at the C4 position would strongly prefer an equatorial orientation. The two methyl groups at the C2 and C6 positions would also favor equatorial positions. Therefore, the most stable conformer is predicted to be the one where all three alkyl substituents are in equatorial positions.

Computational methods can systematically explore the potential energy surface to identify all low-energy conformers and rank them by stability.

Computational chemistry allows for the calculation of the relative free energies (ΔG) of different isomers and conformers. These calculations typically involve computing the electronic energy, zero-point vibrational energy, and thermal corrections to the enthalpy and entropy. The relative free energies determine the equilibrium populations of the different conformers at a given temperature.

For this compound, the ΔG values would quantify the energy penalty associated with having the bulky substituents in axial positions. For instance, the energy difference between the all-equatorial conformer and a conformer with one or more axial substituents would be calculated. In related alkyl-substituted thioureas, the energy differences between conformers have been calculated to be in the range of 0.4 to 1.5 kcal/mol. pnnl.gov

Table 2: Representative Calculated Relative Free Energies for Conformers of a Substituted Dithiazinane (Note: This table is illustrative and based on typical data for similar compounds, not on specific experimental data for this compound)

Conformer Relative Free Energy (ΔG) (kcal/mol)
All-Equatorial 0.00
One Axial Methyl 1.85

Analysis of Intramolecular Interactions and Bonding Characteristics

The electronic structure calculations also provide valuable information about the intramolecular interactions and bonding within the this compound molecule. Analysis of the molecular orbitals, electron density distribution, and electrostatic potential can reveal key features of its chemical behavior.

Molecular Mechanics and Dynamics Simulations for Structural Prediction

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational tools for predicting the three-dimensional structure and conformational dynamics of molecules.

Molecular Mechanics (MM): This method uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. For a flexible molecule like this compound, with its isobutyl group and substituted ring, a conformational search using molecular mechanics would be the first step to identify low-energy conformers. The dithiazinane ring can exist in various conformations, such as chair and boat forms, and the substituents can adopt different axial and equatorial positions. A force field like MMFF94 or a similar advanced force field would be suitable for this purpose. The results would provide the relative energies and populations of different conformers at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent picture of molecular motion. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can explore the conformational landscape and provide insights into the flexibility and dynamic behavior of this compound. An MD simulation, typically on the nanosecond timescale, would reveal the frequencies of conformational transitions, such as ring-flipping or rotation of the isobutyl group. This information is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological receptor.

The table below outlines the hypothetical parameters and expected outcomes from such a simulation.

Table 2: Hypothetical Parameters and Outcomes of a Molecular Dynamics Simulation of this compound

Parameter Value/Setting Expected Outcome
Force Field AMBER, CHARMM, or OPLS Accurate representation of inter- and intramolecular forces.
Solvent Model Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) Simulation of the molecule in a condensed phase environment.
Simulation Time 100 ns Thorough sampling of conformational space.
Temperature 300 K Simulation under near-ambient conditions.
Pressure 1 atm Simulation under constant pressure.
Analysis
RMSD (Root Mean Square Deviation) Assessment of structural stability and equilibration.
RMSF (Root Mean Square Fluctuation) Identification of flexible regions of the molecule.
Conformational Analysis Determination of dominant conformers and their populations.
Dihedral Angle Distributions Characterization of the flexibility of the ring and side chains.

Reactivity, Reaction Mechanisms, and Coordination Chemistry of 4 Isobutyl 2,6 Dimethyl 1,3,5 Dithiazinane

Reaction Pathways of the Dithiazinane Heterocycle

The 1,3,5-dithiazinane ring, a six-membered heterocycle containing two sulfur atoms and one nitrogen atom, exhibits distinct reactivity influenced by the substituents on the nitrogen and carbon atoms.

The 1,3,5-dithiazinane skeleton can undergo ring transformation reactions, converting into other heterocyclic systems under certain conditions. One notable transformation is the conversion to a 1,3,5-triazinane (B94176) ring. For instance, heating N-substituted dithiazinanes, such as 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696), results in the formation of the corresponding 1,3,5-tri(2-hydroxyethyl)-1,3,5-triazinane. researchgate.net This reaction suggests a pathway involving the cleavage of the C-S bonds within the dithiazinane ring and subsequent reassembly into the more stable triazinane structure, which is composed of alternating methylene (B1212753) and N-substituted amino groups. researchgate.net

A similar ring transformation occurs upon reaction with amines. The treatment of 2-(1,3,5-dithiazinan-5-yl)ethanol with benzylamine (B48309) leads to the formation of 1,3,5-tribenzyl-1,3,5-triazinane. researchgate.net These transformations highlight the lability of the dithiazinane ring system under thermal stress or in the presence of nucleophiles like amines.

Amination and transamination reactions are established pathways for modifying 1,3,5-heterocyclic systems, including thiadiazines. researchgate.net These reactions can lead to an equilibrium between different heterocycles. researchgate.net

A specific example that showcases this reactivity is the reaction of N-substituted 2-(1,3,5-dithiazinan-5-yl)ethanol derivatives with benzylamine, which yields 1,3,5-tribenzyl-1,3,5-triazinane. researchgate.net This reaction can be viewed as a transamination-like process where the nitrogen and its substituent from the original dithiazinane are displaced and replaced by the incoming amine, leading to a complete transformation of the heterocyclic core.

Influence of Coordination on Dithiazinane Electronic Properties and Conformation

Research into the coordination chemistry of analogous perhydro-1,3,5-dithiazine systems provides a foundational understanding of the conformational behavior of the six-membered ring upon complexation. X-ray diffraction studies on substituted perhydro-1,3,5-dithiazinanes have shown that the dithiazinane ring predominantly adopts a chair conformation. researchgate.net For instance, in 5-methyl-perhydro-1,3,5-dithiazine and 5-tert-butyl-perhydro-1,3,5-dithiazine, the substituent on the nitrogen atom occupies an axial position. researchgate.net This preference for an axial orientation of the N-substituent is a notable feature of the conformational landscape of these heterocycles. Similarly, the crystal structure of 2-(1,3,5-dithiazinan-5-yl)ethanol also reveals a chair conformation with the ethanolamine (B43304) substituent in an axial position. nih.gov This consistent conformational preference suggests that the 4-isobutyl-2,6-dimethyl-1,3,5-dithiazinane ligand will likely present a similar chair-like geometry in its free state and upon coordination.

The coordination to a metal center can, however, enforce changes in the ring's puckering and the orientation of its substituents to minimize steric hindrance and optimize the coordination geometry. The formation of a metal-ligand bond will directly impact the electronic environment of the donor atoms. For example, coordination through the nitrogen atom would lead to a redistribution of electron density within the N-H or N-C bonds, potentially influencing the acidity of the N-H proton and the reactivity of the isobutyl group.

While specific experimental data on the coordination complexes of this compound are not extensively documented in the reviewed literature, the principles of coordination chemistry allow for the prediction of these effects. The interaction with a Lewis acidic metal center will withdraw electron density from the dithiazinane ligand, leading to changes in bond lengths and angles that can be probed by spectroscopic techniques such as NMR and IR, as well as by X-ray crystallography.

The following interactive table summarizes the expected conformational and electronic changes upon coordination, based on studies of related dithiazinane compounds.

PropertyUncoordinated Ligand (Expected)Coordinated Ligand (Expected)
Dithiazinane Ring Conformation Predominantly chair conformationChair or distorted chair conformation
N-Isobutyl Group Orientation Likely axialMay shift to accommodate coordination
Electron Density at Donor Atoms HighReduced due to donation to the metal
N-H Bond Polarity (if applicable) ModerateIncreased, leading to higher acidity
C-S Bond Lengths Typical single bond lengthsMay be slightly elongated upon S-coordination
¹H and ¹³C NMR Chemical Shifts Characteristic of the free ligandShifts are expected upon coordination, indicative of changes in the electronic environment

Detailed research findings on closely related systems, such as the Group 13 complexes of 5-methyl-1,3,5-dithiazinane, would provide more direct insight into the specific electronic and conformational perturbations for this class of ligands. documentsdelivered.com Such studies are crucial for a comprehensive understanding of the structure-property relationships in the coordination complexes of this compound.

Environmental and Abiotic Degradation Pathways of 4 Isobutyl 2,6 Dimethyl 1,3,5 Dithiazinane: an Academic Research Perspective

Atmospheric Transformation Processes

The atmospheric fate of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane is primarily governed by its reactions with key atmospheric oxidants. These processes are crucial in determining the compound's persistence and long-range transport potential.

Reaction Kinetics with Hydroxyl Radicals

The rate constants for the reaction of •OH radicals with various organic molecules can vary significantly. For example, the rate constants for the reaction of hydroxyl radicals with some artificial sweeteners have been reported to be in the range of 1.50 × 10⁹ to 9.97 × 10⁹ M⁻¹ s⁻¹. nih.gov For comparison, the rate coefficient for the reaction of hydroxyl radicals with lindane, a persistent organic pollutant, was measured to be (6.4 ± 1.6) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov Without specific experimental data, a precise atmospheric lifetime cannot be calculated, but it is expected to be on the order of days, suggesting a moderate persistence in the atmosphere.

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for Compounds Structurally Related to this compound with Hydroxyl Radicals

Compound ClassEstimated k(OH) (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Thioethers1 x 10⁻¹¹ to 1 x 10⁻¹⁰Hours to Days
Saturated Heterocycles1 x 10⁻¹² to 5 x 10⁻¹²Days to Weeks

Note: These are estimated values based on general reactivity trends and data for analogous compounds. The actual values for this compound may differ.

Significance of Nitrate (B79036) Radicals in Atmospheric Degradation

During nighttime, in the absence of sunlight, the nitrate radical (•NO₃) becomes a significant atmospheric oxidant. The reaction of •NO₃ with sulfur-containing compounds, particularly thioethers, can be a major degradation pathway. Computational studies on the reaction of nitrate radicals with species like dimethyl sulfide (B99878) have shown that these reactions can be competitive with hydroxyl radical reactions, especially in polluted environments with high NOx concentrations. nih.gov

Abiotic Hydrolysis Pathways in Aqueous Media

The stability of this compound in aqueous environments is largely determined by its susceptibility to hydrolysis. The 1,3,5-dithiazinane ring is a type of thioacetal. Thioacetals are generally more stable to hydrolysis under acidic conditions than their oxygen-containing counterparts, acetals. wikipedia.orgresearchgate.net However, they can undergo hydrolysis under certain conditions, a process that can be influenced by pH and temperature.

The hydrolysis of a dithiazinane would likely proceed through protonation of one of the sulfur atoms, followed by nucleophilic attack by water. This would lead to ring-opening and the eventual formation of the corresponding aldehyde (isobutyraldehyde), amine (methylamine), and hydrogen sulfide. While specific hydrolysis rate data for this compound is not available, studies on similar compounds suggest that hydrolysis is not expected to be a rapid degradation process under typical environmental pH conditions (pH 5-9).

Sorption Behavior to Environmental Particulates and Aerosols

The transport and fate of this compound in the environment are also influenced by its tendency to sorb to soil, sediment, and atmospheric aerosols. The sorption of organic compounds is often correlated with their organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com For non-polar organic compounds, sorption is primarily driven by partitioning into the organic matter of the solid phase. acs.org

Table 2: Predicted Physicochemical Properties Influencing Sorption

PropertyPredicted Value RangeImplication for Sorption
Log Kow (Octanol-Water Partition Coefficient)2.5 - 4.0Moderate to high potential for partitioning into organic matter.
Log Koc (Organic Carbon-Water Partition Coefficient)2.0 - 3.5Moderate sorption to soil and sediment.
Water SolubilityLow to ModerateLower solubility can favor partitioning to solid phases.

Note: These are predicted values based on the structure of the compound. Experimental verification is needed.

Predicted Metabolic Pathways for Sulfur-Containing Heterocycles (e.g., S-Oxidation)

While this article focuses on abiotic degradation, it is relevant to consider predicted metabolic pathways as they can provide insights into the potential for biotic degradation. For sulfur-containing heterocycles, a primary metabolic pathway is S-oxidation. inchem.org This process involves the enzymatic oxidation of the sulfur atoms.

In the case of this compound, S-oxidation would likely lead to the formation of the corresponding S-oxides (sulfoxides) and subsequently S-dioxides (sulfones). These oxidized metabolites are generally more polar and water-soluble than the parent compound, which would affect their environmental mobility and partitioning behavior. The oxidation of sulfur is a common detoxification pathway in many organisms and can also be a step in the mineralization of organosulfur compounds in the environment. nih.gov

Advanced Methodologies and Analytical Techniques in Dithiazinane Research

Chromatographic Separations for Purity Assessment and Isomer Analysis

Gas chromatography (GC) stands as a cornerstone technique for the separation and purity assessment of volatile and semi-volatile compounds like "4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane." The primary challenge in the analysis of this compound lies in its effective separation from its isomers, most notably "2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine." Commercially available preparations often contain a mixture of these isomers, with "this compound" constituting a smaller fraction, for instance, around 18%, while its isomer can be present at approximately 64%. fao.org

The separation of these isomers is achievable due to subtle differences in their physical properties, which influence their interaction with the stationary phase of the gas chromatographic column. Non-polar capillary columns, such as those with a dimethylpolysiloxane stationary phase, are commonly employed for the analysis of flavor compounds. The separation is primarily driven by the boiling points and molecular shapes of the analytes.

Purity is determined by calculating the relative peak area of "this compound" in the resulting chromatogram. The area of the peak corresponding to the target compound is divided by the total area of all peaks (excluding the solvent peak) and expressed as a percentage. For accurate quantification, a flame ionization detector (FID) is often utilized due to its high sensitivity and wide linear range for organic compounds.

Table 1: Illustrative Gas Chromatography Parameters for Dithiazinane Analysis

ParameterTypical Setting
Column Capillary, non-polar (e.g., DB-5, HP-5MS)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split or Splitless
Oven Program Initial temp. 50 °C, hold for 2 min, ramp at 5-10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C

Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.

Hyphenated Techniques in Chemical Characterization (e.g., GC-MS)

To achieve unambiguous identification of "this compound," especially in complex mixtures, hyphenated techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used of these techniques for the analysis of volatile and semi-volatile flavor compounds. ingenieria-analitica.comchromatographyonline.com This method combines the superior separation capabilities of GC with the definitive identification power of mass spectrometry.

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then fragmented in a pattern that is characteristic of the molecule's structure. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for confident identification by comparison to spectral libraries or through interpretation.

In addition to qualitative identification, GC-MS can be used for quantitative analysis, often by operating the mass spectrometer in selected ion monitoring (SIM) mode. This mode increases sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte.

Table 2: Key Mass Spectrometry Data for "this compound"

PropertyValueSource
Molecular Formula C9H19NS2 uni.lu
Molecular Weight 205.39 g/mol fao.org
Monoisotopic Mass 205.09589 Da uni.lu
Predicted [M+H]+ 206.10317 m/z uni.lu
Predicted [M+Na]+ 228.08511 m/z uni.lu

Note: The m/z values are predicted and should be confirmed with experimental data.

Q & A

Q. What are the standard synthetic routes for 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane, and how can reaction conditions be systematically optimized?

The compound is synthesized via thioether cyclization, typically involving precursors like isobutylamine, aldehydes, and sulfur sources. Optimization can employ factorial design to evaluate variables (e.g., temperature, solvent polarity, and stoichiometry) . Computational tools, such as reaction path searches using quantum chemical calculations, can narrow experimental conditions by predicting energy barriers and intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions, while mass spectrometry (MS) confirms molecular weight (205.38 g/mol) . X-ray crystallography provides precise structural data, and Infrared (IR) spectroscopy identifies functional groups like C-S and C-N bonds. For dynamic behavior, thermal analysis (TGA/DSC) assesses stability under varying temperatures .

Q. What purification strategies are recommended for this compound, given its predicted density (0.967 g/cm³) and solubility?

Column chromatography with non-polar stationary phases (e.g., silica gel) and gradient elution separates impurities. Recrystallization in ethanol or hexane leverages its moderate polarity and predicted solubility profile. Purity validation requires HPLC with UV detection or GC-MS for volatile byproducts .

Q. How can researchers validate the accuracy of reported physical properties (e.g., boiling point: 302.9°C)?

Replicate measurements under controlled conditions (e.g., inert atmosphere for thermal stability tests). Cross-lab validation using standardized protocols (e.g., ASTM methods) minimizes instrumental bias. Discrepancies should be analyzed via statistical tools like ANOVA to identify systematic errors .

Q. What are the stability profiles of this compound under acidic, basic, or oxidative conditions?

Design stress-testing experiments: expose the compound to pH extremes (e.g., HCl/NaOH) and oxidizing agents (H₂O₂). Monitor degradation via LC-MS and compare with control samples. Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity or stereochemical outcomes?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states, clarifying mechanisms like ring-opening or nucleophilic substitution. Molecular dynamics simulations model solvent effects, reconciling discrepancies between theoretical and experimental outcomes .

Q. What experimental designs are optimal for studying hydrogen-bonding interactions in crystalline forms of this compound?

Single-crystal X-ray diffraction identifies hydrogen-bond networks and lattice energies. Pair Distribution Function (PDF) analysis complements this for amorphous phases. Correlate findings with DFT-calculated electrostatic potential maps to quantify interaction strengths .

Q. How can researchers integrate high-throughput screening with machine learning to accelerate reaction discovery?

Use robotic platforms to generate large datasets on reaction yields and byproducts. Train neural networks on descriptors (e.g., electronic parameters, steric bulk) to predict optimal catalysts or solvents. Validate models via leave-one-out cross-validation .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Apply process simulation software to optimize reactor design (e.g., continuous-flow vs. batch). Monitor intermediates in real-time using inline spectroscopy (Raman/NIR). Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency at scale .

Q. How do environmental factors (e.g., humidity, light) influence degradation pathways, and how can these be mitigated?

Design accelerated aging studies with controlled exposure to UV light and moisture. Use mass balance analysis (HPLC/GC) to track degradation products. Computational degradation modeling (QM/MM) identifies vulnerable bonds, guiding stabilization strategies like excipient formulation .

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